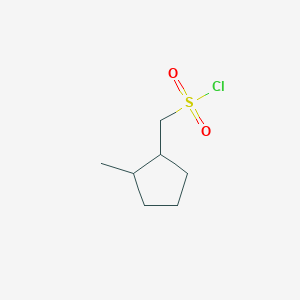![molecular formula C16H19F2NO4 B12303902 1-[(Tert-butoxy)carbonyl]-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid, trans](/img/structure/B12303902.png)
1-[(Tert-butoxy)carbonyl]-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid, trans
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(tert-ブトキシ)カルボニル]-4-(2,4-ジフルオロフェニル)ピロリジン-3-カルボン酸, トランスは、科学研究のさまざまな分野で重要な用途を持つ複雑な有機化合物です。この化合物は、tert-ブトキシカルボニル基とジフルオロフェニル基で置換されたピロリジン環を含む、そのユニークな構造によって特徴付けられます。これらの官能基の存在により、化合物は特定の化学的特性と反応性を示し、合成化学や製薬研究において貴重な存在となっています。
準備方法
1-[(tert-ブトキシ)カルボニル]-4-(2,4-ジフルオロフェニル)ピロリジン-3-カルボン酸, トランスの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には、以下のステップが含まれます。
ピロリジン環の形成: ピロリジン環は、適切な前駆体を用いた環化反応によって合成することができます。
ジフルオロフェニル基の導入: ジフルオロフェニル基は、置換反応によって導入され、多くの場合、ハロゲン化前駆体と適切な求核試薬を使用します。
tert-ブトキシカルボニル基の付加: tert-ブトキシカルボニル基は、カルバメート形成反応によって付加され、通常、tert-ブチルクロロホルミエートと塩基を使用します。
工業生産方法では、収率と純度を向上させるためのこれらのステップの最適化、およびスケーラブルな反応条件と精製技術の使用が含まれる場合があります .
化学反応の分析
1-[(tert-ブトキシ)カルボニル]-4-(2,4-ジフルオロフェニル)ピロリジン-3-カルボン酸, トランスは、次のようなさまざまな化学反応を受けます。
酸化: この化合物は、特定の条件下で酸化されて、対応する酸化された誘導体を形成することができます。
還元: 還元反応は、カルボン酸をアルコールに還元するなど、官能基を修飾するために実行できます。
加水分解: tert-ブトキシカルボニル基は、酸性または塩基性条件下で加水分解されて、遊離のアミンを生成することができます。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のための求核試薬などがあります .
科学研究における用途
1-[(tert-ブトキシ)カルボニル]-4-(2,4-ジフルオロフェニル)ピロリジン-3-カルボン酸, トランスは、科学研究でさまざまな用途があります。
化学: これは、特に医薬品や農薬の開発におけるより複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、酵素や受容体との相互作用など、潜在的な生物学的活性を研究されています。
医学: 研究では、治療薬の合成における前駆体または中間体としての可能性を探求しています。
科学的研究の応用
1-[(Tert-butoxy)carbonyl]-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid, trans has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research explores its potential as a precursor or intermediate in the synthesis of therapeutic agents.
Industry: It is utilized in the production of fine chemicals and as a reagent in various industrial processes
作用機序
1-[(tert-ブトキシ)カルボニル]-4-(2,4-ジフルオロフェニル)ピロリジン-3-カルボン酸, トランスの作用機序には、特定の分子標的との相互作用が含まれます。この化合物の官能基により、酵素や受容体に結合し、その活性を阻害または調節することが可能です。ジフルオロフェニル基は、疎水性相互作用を通じて結合親和性を高める可能性があり、ピロリジン環は構造的剛性をもたらします。 正確な経路と標的は、特定の用途と使用コンテキストによって異なります .
類似の化合物との比較
1-[(tert-ブトキシ)カルボニル]-4-(2,4-ジフルオロフェニル)ピロリジン-3-カルボン酸, トランスは、次のような類似の化合物と比較することができます。
1-[(tert-ブトキシ)カルボニル]-4-(トリフルオロメチル)ピロリジン-3-カルボン酸: この化合物は、ジフルオロフェニル基の代わりにトリフルオロメチル基を持っているため、化学的特性と反応性が異なる可能性があります。
1-[(tert-ブトキシ)カルボニル]-4-(メトキシメチル)ピロリジン-2-カルボン酸: ジフルオロフェニル基の代わりにメトキシメチル基が存在することで、生物学的活性と用途が異なります。
1-[(tert-ブトキシ)カルボニル]-4-(2,4-ジフルオロフェニル)ピロリジン-3-カルボン酸, トランスの独自性は、特定の官能基にあり、それらは独特の化学的および生物学的特性をもたらします .
類似化合物との比較
1-[(Tert-butoxy)carbonyl]-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid, trans can be compared with similar compounds such as:
1-[(Tert-butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid: This compound has a trifluoromethyl group instead of a difluorophenyl group, which may alter its chemical properties and reactivity.
1-[(Tert-butoxy)carbonyl]-4-(methoxymethyl)pyrrolidine-2-carboxylic acid: The presence of a methoxymethyl group instead of a difluorophenyl group results in different biological activity and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
特性
分子式 |
C16H19F2NO4 |
|---|---|
分子量 |
327.32 g/mol |
IUPAC名 |
4-(2,4-difluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C16H19F2NO4/c1-16(2,3)23-15(22)19-7-11(12(8-19)14(20)21)10-5-4-9(17)6-13(10)18/h4-6,11-12H,7-8H2,1-3H3,(H,20,21) |
InChIキー |
NCUUKHSFJJXMGC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=C(C=C(C=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tetrasodium;[[[5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12303820.png)

![(13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl) 2-chloroacetate;hydrochloride](/img/structure/B12303837.png)
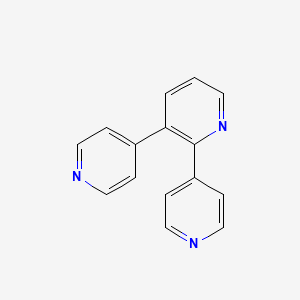
![methyl (13E)-13-ethylidene-18-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate](/img/structure/B12303864.png)
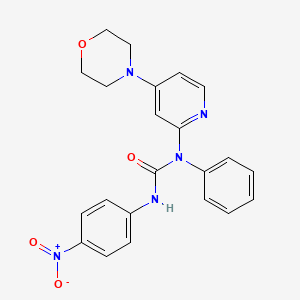

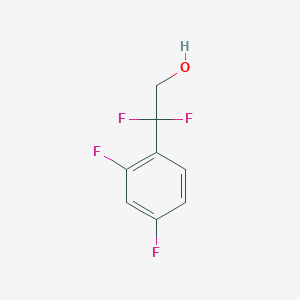
![rac-(2R,3R)-2-[(piperidin-4-yl)methyl]oxolane-3-carboxamide hydrochloride, cis](/img/structure/B12303885.png)
![(2S)-2-({1-[(2S)-2-{[(tert-Butoxy)carbonyl]amino}propanoyl]piperidin-4-yl}formamido)-3-phenylpropanoic acid](/img/structure/B12303886.png)

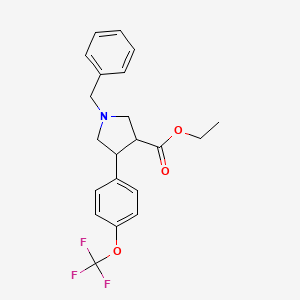
![(2S)-2-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B12303896.png)
